molecular formula C15H17NO B1335471 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde CAS No. 881041-54-9

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1335471
CAS No.: 881041-54-9
M. Wt: 227.3 g/mol
InChI Key: UADKCLODOLSPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Diethylphenyl)-1H-pyrrole-3-carbaldehyde is a specialized pyrrole-3-carbaldehyde derivative intended for research and development use only. This compound belongs to a class of heterocyclic building blocks that are of significant interest in medicinal chemistry and materials science . The pyrrole nucleus is a fundamental scaffold found in a wide variety of biologically active compounds and natural products . The 3-carbaldehyde functional group is a key reactive site, making this molecule a versatile precursor for the synthesis of more complex targets. It can undergo various condensation reactions, such as Knoevenagel-type reactions, to form extended chromophores and fluorophores with potential applications in developing new optical materials . In pharmaceutical research, analogous pyrrole-3-carbaldehydes serve as critical intermediates in the design and synthesis of potential therapeutic agents. The aldehyde group allows for further functionalization to create compounds for screening against various biological targets. Specifically, halogen-substituted pyrrole carboxamides have been identified as integral molecular fragments in bioactive marine natural products and synthetic anti-infectives, showcasing the importance of the pyrrole core in drug discovery . The sterically crowded 2,6-diethylphenyl substituent on the pyrrole nitrogen may influence the molecule's electronic properties and steric profile, which can be a crucial parameter in optimizing the binding affinity and physicochemical properties of lead compounds . Researchers can leverage this building block to develop novel molecules for applications in antibacterial research, given that related pyrrole derivatives have shown promise as nanomolar inhibitors of bacterial DNA gyrase B . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,6-diethylphenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-13-6-5-7-14(4-2)15(13)16-9-8-12(10-16)11-17/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADKCLODOLSPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Structural Elucidation

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde belongs to the class of N-substituted pyrroles, which are prominent heterocyclic motifs in medicinal chemistry. The core structure consists of a pyrrole ring substituted at the nitrogen atom (position 1) with a 2,6-diethylphenyl group and a formyl (carbaldehyde) group at position 3.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource/Method
IUPAC Name This compoundNomenclature
CAS Number Not AssignedDatabase Search
Molecular Formula C₁₅H₁₇NOCalculated
Molecular Weight 227.30 g/mol Calculated
Canonical SMILES CCC1=C(C=CC=C1CC)N2C=CC(=C2)C=OStructure
InChI Key (Predicted)Structure

The strategic placement of the bulky 2,6-diethylphenyl group ortho to the point of attachment to the pyrrole nitrogen introduces significant steric hindrance. This steric crowding is known to influence the regioselectivity of synthetic reactions, such as the Vilsmeier-Haack formylation, favoring substitution at the less hindered 3-position of the pyrrole ring.[1][2]

Synthesis of this compound

The synthesis of N-arylpyrrole-3-carbaldehydes can be achieved through several established methods. For the target compound, two primary synthetic strategies are proposed: a multi-component reaction and the Vilsmeier-Haack formylation of the corresponding N-substituted pyrrole.

Proposed Synthetic Pathway: One-Pot Multi-Component Reaction

An efficient approach for the synthesis of N-arylpyrrole-3-carbaldehydes involves a one-pot, sequential multi-component reaction.[3][4] This method offers the advantage of procedural simplicity and the use of readily available starting materials.

Experimental Protocol: One-Pot Synthesis

Materials:

  • 2,6-diethylaniline

  • Glyoxal or a suitable precursor

  • An appropriate 1,4-dicarbonyl equivalent (e.g., succinaldehyde)

  • L-Proline (catalyst)

  • 2-Iodoxybenzoic acid (IBX) (oxidant)

  • Solvent (e.g., DMSO, CH₃CN)

Procedure:

  • Iminium Ion Formation: In a round-bottom flask, dissolve 2,6-diethylaniline (1.0 eq) and glyoxal (1.1 eq) in the chosen solvent under an inert atmosphere (e.g., Nitrogen). Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the corresponding imine.

  • Mannich Reaction and Cyclization: To the reaction mixture, add L-proline (0.2 eq) followed by the dropwise addition of succinaldehyde (1.0 eq). Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Aromatization: Once the formation of the pyrrolidine intermediate is complete, add IBX (1.5 eq) to the mixture. Heat the reaction to 60-80 °C and stir for an additional 2-3 hours, or until TLC analysis indicates the complete conversion to the aromatic pyrrole product.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Synthesis_Workflow

Alternative Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[5][6][7] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation

Step 1: Synthesis of 1-(2,6-diethylphenyl)-1H-pyrrole

  • Synthesize the precursor, 1-(2,6-diethylphenyl)-1H-pyrrole, via a Paal-Knorr synthesis by reacting 2,5-dimethoxytetrahydrofuran with 2,6-diethylaniline in the presence of an acid catalyst (e.g., acetic acid) at elevated temperatures. Purify the resulting N-substituted pyrrole by distillation or chromatography.

Step 2: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) (3.0 eq) in an ice bath under an inert atmosphere. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-(2,6-diethylphenyl)-1H-pyrrole (1.0 eq) in a minimal amount of dry solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent. Allow the reaction to warm to room temperature and then heat to 40-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure this compound.

Vilsmeier_Haack_Workflow

Predicted Spectroscopic and Physicochemical Properties

The structural features of this compound will give rise to a unique spectroscopic signature. Based on data from analogous compounds, the following spectral characteristics can be predicted.[8][9]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR * Aldehyde Proton (-CHO): Singlet, δ 9.6-9.8 ppm. * Pyrrole Protons: Multiplets, δ 6.8-7.5 ppm. * Aromatic Protons (diethylphenyl): Multiplets, δ 7.0-7.4 ppm. * Ethyl Protons (-CH₂CH₃): Quartet and Triplet, δ 2.3-2.7 ppm (CH₂) and δ 1.0-1.3 ppm (CH₃).
¹³C NMR * Carbonyl Carbon (C=O): δ 185-187 ppm. * Pyrrole and Aromatic Carbons: δ 110-145 ppm. * Ethyl Carbons (-CH₂CH₃): δ 24-26 ppm (CH₂) and δ 13-15 ppm (CH₃).
IR Spectroscopy * C=O Stretch (aldehyde): 1660-1680 cm⁻¹. * C-H Stretch (aromatic/pyrrole): 3000-3100 cm⁻¹. * C-H Stretch (aliphatic): 2850-2970 cm⁻¹. * C=C Stretch (aromatic/pyrrole): 1450-1600 cm⁻¹.
Mass Spectrometry * [M+H]⁺: m/z ≈ 228.1383 (for C₁₅H₁₈NO⁺).

Reactivity and Potential for Further Functionalization

The aldehyde functionality of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

  • Reductive Amination: The aldehyde can be converted to various amines through reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • Wittig and Horner-Wadsworth-Emmons Reactions: Carbon-carbon double bonds can be introduced by reacting the aldehyde with phosphorus ylides.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate or Jones reagent).

  • Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.

Applications in Drug Discovery and Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active natural products. Substituted pyrrole-3-carbaldehydes, in particular, are valuable intermediates and pharmacophores in the development of novel therapeutic agents.

  • Anticancer Agents: The pyrrolo[2,3-a]carbazole-3-carbaldehyde scaffold has been investigated for its potential as a Pim kinase inhibitor, showing apoptosis-inducing activity in leukemia cell lines.[10]

  • Antimicrobial Agents: Pyrrole derivatives have been extensively studied for their antibacterial and antifungal properties. The fusion of the pyrrole ring with other heterocyclic systems, such as pyrimidines, has yielded compounds with potent antimicrobial activity.[11][12]

  • Anti-inflammatory Agents: Certain N-substituted pyrrole derivatives have demonstrated significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[13]

  • Enzyme Inhibition: The pyrrole carbaldehyde moiety has been identified as an effective pharmacophore for targeting enzymes such as enoyl-ACP reductase, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[14]

Biological_Applications

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, general safety precautions for similar aryl aldehyde and pyrrole derivatives should be strictly followed.[15][16][17][18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and incompatible materials.

Conclusion

This compound represents a valuable, albeit likely novel, building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through established methodologies such as multi-component reactions or the Vilsmeier-Haack formylation. The presence of the reactive aldehyde group, coupled with the unique steric and electronic properties conferred by the 2,6-diethylphenyl substituent, makes this compound an attractive starting point for the development of new chemical entities with potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions. As with any new chemical entity, thorough characterization and safety evaluation are paramount for its successful application in research and development.

References

  • Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(31), 17281-17286. Available from: [Link]

  • Pawar, A. P., et al. (2021). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. Available from: [Link]

  • German, V. F. Vilsmeier formylation of pyrrole. Chemistry of Heterocycles. Available from: [Link]

  • Grøsvik, K., et al. (2013). New N-1,N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes: synthesis and biological activities. Bioorganic & Medicinal Chemistry, 21(13), 3851-3862. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Zheng, C., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10581-10591. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Royal Society of Chemistry. (2016). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Available from: [Link]

  • Request PDF. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. Available from: [Link]

  • Journal of the Chemical Society C: Organic. (1969). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • PubChem. (n.d.). 1H-pyrrole-3-carboxaldehyde. Available from: [Link]

  • Weng, C., et al. (2020). Electronic Descriptors for Supervised Spectroscopic Predictions. Journal of Chemical Information and Modeling, 60(11), 5437-5445. Available from: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]

  • Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237-249. Available from: [Link]

  • ChemSynthesis. (n.d.). 2-phenyl-1H-pyrrole-3-carbaldehyde. Available from: [Link]

  • ResearchGate. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Available from: [Link]

  • Wujec, M., et al. (2022). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules, 27(19), 6598. Available from: [Link]

  • Joshi, S. D., et al. (2022). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Scientific Reports, 12(1), 19139. Available from: [Link]

  • Naghiyev, F. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one. IUCrData, 7(11). Available from: [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Available from: [Link]

Sources

Methodological & Application

synthesis of biologically active fused heterocycles from pyrrole-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Biologically Active Fused Heterocycles from Pyrrole-3-carbaldehydes

Introduction: The Pyrrole-3-carbaldehyde as a Privileged Synthetic Hub

In the landscape of medicinal chemistry, the pyrrole nucleus is a cornerstone scaffold, integral to a multitude of natural products and clinically significant pharmaceuticals.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][5] Among the various functionalized pyrroles, pyrrole-3-carbaldehydes stand out as exceptionally versatile and powerful building blocks.[6][7] The aldehyde functionality at the C3 position serves as a reactive handle for a wide array of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, making it a key intermediate for the construction of complex, fused heterocyclic systems.[6][8]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for transforming pyrrole-3-carbaldehydes into medicinally important fused heterocycles. We will move beyond simple procedural lists to explore the underlying chemical logic and provide field-proven protocols for the synthesis of prominent scaffolds like pyrroloquinolines, pyrrolopyrazines, and pyrrolopyrimidines.

Part 1: Reductive Cyclization Strategy for Pyrrolo[3,2-c]quinolines

The pyrrolo[3,2-c]quinoline scaffold is a significant pharmacophore found in compounds with potential therapeutic applications. A highly efficient and atom-economical approach to this ring system is through an intramolecular reductive cyclization, a powerful reaction that builds complexity in a single, clean step.

Causality and Mechanistic Insight

This strategy hinges on the clever positioning of a nitro group and an aldehyde on a pyrrole precursor. The core principle is the in situ generation of a nucleophilic amine from a nitro group, which then immediately undergoes an intramolecular condensation with the electrophilic aldehyde. The use of a reducing agent like iron powder in the presence of an ammonium chloride promoter is a classic, mild, and effective method for this transformation. This one-pot procedure avoids the isolation of potentially unstable amino-aldehyde intermediates and often proceeds with high yields.[7][8]

G cluster_workflow Workflow: Reductive Cyclization Start Start: Nitro-aryl substituted pyrrole-3-carbaldehyde Reagents Add Fe/NH4Cl in EtOH:H2O Start->Reagents Reaction Reflux (In-situ Nitro Reduction & Intramolecular Cyclization) Reagents->Reaction Workup Filter, Concentrate, Purify (Chromatography) Reaction->Workup Product Product: Pyrrolo[3,2-c]quinoline Workup->Product

Caption: General workflow for the synthesis of Pyrrolo[3,2-c]quinolines.

Experimental Protocol: Synthesis of Pyrrolo[3,2-c]quinoline

This protocol is adapted from a method developed for the rapid synthesis of this scaffold.[8]

  • Reaction Setup: To a solution of the starting N-(nitro-aryl)pyrrole-3-carbaldehyde (1.0 mmol) in a 4:1 mixture of ethanol and water (10 mL), add ammonium chloride (NH₄Cl, 5.0 mmol) and iron powder (Fe, 5.0 mmol).

  • Reaction Execution: Heat the resulting suspension to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the iron salts, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the desired pyrrolo[3,2-c]quinoline.

Starting Material TypeReducing SystemSolventTypical YieldReference
N-(2-nitrophenyl)pyrrole-3-carbaldehydeFe/NH₄ClEtOH/H₂O (4:1)Good to Excellent[8]
Substituted nitro-aryl derivativesFe/NH₄ClEtOH/H₂O (4:1)Varies (60-85%)[8]

Part 2: Multicomponent Reactions for Pyrrolo[1,2-a]pyrazines

Pyrrolo[1,2-a]pyrazines are a class of N-fused heterocycles that have demonstrated significant biological activities, including potent anticancer and antifungal effects.[9][10] Multicomponent reactions (MCRs) are particularly well-suited for generating libraries of these compounds due to their efficiency and ability to introduce structural diversity in a single step.[11]

Causality and Mechanistic Insight: [4+1+1] Annulation

One powerful strategy involves a three-component [4+1+1] annulation. This reaction rapidly constructs the 3,4-dihydropyrrolo[1,2-a]pyrazine core. The logic is to combine a pyrrole (the 4-atom component), an amine (the 1-atom component), and an α-haloketone (the second 1-atom component and electrophile). The reaction proceeds through a series of sequential bond formations, creating a complex bicyclic structure from simple, readily available starting materials. This approach is a cornerstone of diversity-oriented synthesis, enabling the rapid exploration of chemical space for drug discovery.[9]

G cluster_mcr Workflow: Three-Component Synthesis Pyrrole Pyrrole Mix Mix & React (e.g., in Acetonitrile) Pyrrole->Mix Amine Amine Amine->Mix Haloketone α-Haloketone Haloketone->Mix Product Product: Pyrrolo[1,2-a]pyrazine Derivative Mix->Product

Caption: Workflow for the three-component synthesis of Pyrrolo[1,2-a]pyrazines.

Experimental Protocol: Three-Component Synthesis of Anticancer Pyrrolo[1,2-a]pyrazines

This protocol is based on a reported synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazines with potent anticancer activity.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and pyrrole-2-carbaldehyde (1.0 mmol) in acetonitrile (5 mL).

  • Reaction Execution: Add the α-haloketone (e.g., 2-bromoacetophenone derivative) (1.0 mmol) to the solution. Stir the mixture at room temperature for 12-24 hours.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold acetonitrile or diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization.

Biological Activity Data

The resulting compounds from these syntheses have shown promising activity against various cancer cell lines.

Compound IDTarget Cell Line (Prostate)IC₅₀ (μM)Target Cell Line (Breast)IC₅₀ (μM)Reference
3h PC-31.18 ± 0.05MCF-71.95 ± 0.04[9]

Compound 3h is (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide. This compound was found to induce apoptosis via caspase-3 activation.[9]

Part 3: Convergent Synthesis of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine core is a well-known "privileged scaffold" in medicinal chemistry, often acting as a purine bioisostere. Derivatives have been developed as potent kinase inhibitors and anticancer agents.[1] A highly effective method for their synthesis is a one-pot, three-component reaction that rapidly assembles the polyfunctionalized heterocyclic system.

Causality and Mechanistic Insight

This approach brings together three key building blocks: an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative. The reaction proceeds through a cascade of condensation and cyclization steps. The 6-aminouracil acts as the key nucleophile, initially reacting with the arylglyoxal. The resulting intermediate then undergoes a Michael addition with the active methylene group of the barbituric acid, followed by intramolecular cyclization and dehydration to form the final fused pyrrolopyrimidine ring system. The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can facilitate the reaction under mild conditions.[12]

G cluster_workflow Workflow: One-Pot Pyrrolo[2,3-d]pyrimidine Synthesis Start Arylglyoxal + 6-Aminouracil + Barbituric Acid Derivative Reagents Add TBAB (catalyst) in Ethanol Start->Reagents Reaction Heat at 50 °C Reagents->Reaction Workup Cool, Filter Precipitate Reaction->Workup Product Product: Pyrrolo[2,3-d]pyrimidine Workup->Product

Caption: Workflow for the one-pot synthesis of Pyrrolo[2,3-d]pyrimidines.

Experimental Protocol: One-Pot Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidines

This green chemistry protocol is adapted from a reported high-yield synthesis.[12]

  • Reaction Setup: To a mixture of the arylglyoxal (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the barbituric acid derivative (1.0 mmol) in ethanol (10 mL), add tetra-n-butylammonium bromide (TBAB, 0.05 mmol, 5 mol%).

  • Reaction Execution: Stir the mixture at 50 °C. Monitor the reaction progress using TLC. The reaction is typically complete within 1-2 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure pyrrolo[2,3-d]pyrimidine derivative. The high purity of the precipitated product often negates the need for further chromatographic purification.

Arylglyoxal SubstituentBarbituric Acid DerivativeTypical YieldReference
PhenylBarbituric acid95%[12]
4-ChlorophenylThiobarbituric acid88%[12]
4-Nitrophenyl1,3-Dimethylbarbituric acid90%[12]

Conclusion and Future Outlook

Pyrrole-3-carbaldehydes are undeniably central to the modern synthesis of complex, biologically active molecules. The strategies outlined here—reductive cyclization, multicomponent annulation, and convergent one-pot syntheses—represent just a fraction of the possibilities but highlight the core principles of efficiency, atom economy, and diversity generation. These methods empower medicinal chemists to rapidly access novel chemical entities based on pyrrole-fused scaffolds. The continued development of novel catalytic systems and innovative reaction cascades starting from this versatile aldehyde will undoubtedly lead to the discovery of the next generation of therapeutics.

References

  • Kumar, I. et al. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Organic & Biomolecular Chemistry.

  • Lee, S. et al. Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. European Journal of Medicinal Chemistry.

  • El-Sayed, M. A.-A. et al. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives. Archiv der Pharmazie.

  • Kumar, I. et al. Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate.

  • Singh, A. et al. Sequential multicomponent catalytic synthesis of pyrrole-3-carboxaldehydes: evaluation of antibacterial and antifungal activities along with docking studies. New Journal of Chemistry.

  • Serrano-Biceño, C. et al. Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry.

  • Chem-Impex. Pyrrole-3-carboxaldehyde. Chem-Impex International.

  • Gheorghe, A. et al. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

  • Gheorghe, A. et al. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Fatahala, S. R. Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities (Review Article). ResearchGate.

  • Bhardwaj, V. et al. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.

  • Al-Matarneh, M.-C. et al. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Semantic Scholar.

  • Singh, A. et al. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing.

  • Plescia, S. et al. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. RSC Publishing.

  • N/A. Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. ResearchGate.

  • Plescia, S. et al. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Semantic Scholar.

  • N/A. Recent Advancements in Pyrrole Synthesis. PMC - NIH.

  • N/A. Pyrrole synthesis. Organic Chemistry Portal.

  • N/A. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. ResearchGate.

  • N/A. Three-Component Heterocyclization Reaction Leading To Polyfunctionalized Pyrrole Derivatives. N/A.

  • N/A. Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies.

  • N/A. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET.

  • Zhou, Y. et al. Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles.

  • N/A. Synthesis of 2,3-Ring Fused Pyrroles via Cu-Catalyzed 5-exo-dig Annulation of Alkyne-Tethered Enaminones. ACS Publications.

  • Kiss, L. et al. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI.

  • N/A. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI.

  • N/A. CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. N/A.

  • N/A. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.

  • N/A. Preparation of pyrrolo[1,2-a]pyrazine 4l by transformation of pyrrole 9a. ResearchGate.

  • N/A. Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews (RSC Publishing).

  • N/A. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. N/A.

  • N/A. Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.

  • N/A. Modular synthesis of pyrrole-fused heterocycles via glucose-mediated nitro-reductive cyclization. Organic & Biomolecular Chemistry (RSC Publishing).

  • N/A. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI.

  • N/A. Pyrroles as Dienes in (4+3) Cycloadditions. N/A.

  • N/A. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrrole-3-Carbaldehyde Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxidation and Polymerization of Pyrrole-3-Carbaldehydes
Introduction

You are likely reading this because your once-pristine, off-white pyrrole-3-carbaldehyde has turned into a dark brown gum or developed an insoluble crust. This is a common failure mode in heterocyclic chemistry. Pyrroles are electron-rich systems that are exceptionally sensitive to autoxidation and acid-catalyzed polymerization . The aldehyde moiety at the 3-position adds a layer of complexity: while it slightly deactivates the ring compared to pyrrole, it introduces a new vector for oxidation (to carboxylic acid).

This guide is not just a list of steps; it is a system designed to break the causality of degradation.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent degradation, you must understand the enemy. Pyrrole-3-carbaldehydes degrade via two primary, often synergistic, pathways:

  • Radical Autoxidation (The Darkening): Light and oxygen generate radical species at the pyrrolic nitrogen or the alpha-carbon. These radicals couple, leading to extended conjugated systems (polypyrroles) which appear as yellow

    
     brown 
    
    
    
    black tars.
  • Aldehyde Oxidation (The Solidification): The aldehyde hydrogen is susceptible to oxidation, converting the compound into pyrrole-3-carboxylic acid . This byproduct is often less soluble and acidic.

  • The "Acid Death Spiral" (Autocatalysis): This is the most critical concept. As pyrrole-3-carboxylic acid forms (via mechanism #2), the pH of your sample drops. Pyrroles polymerize rapidly in the presence of acid.[1] Therefore, degradation is autocatalytic —the initial oxidation creates the acid catalyst that destroys the rest of the sample.

Visualizing the Degradation Cascade

The following diagram maps the kinetic pathways leading to sample failure.

PyrroleDegradation P3C Pyrrole-3-Carbaldehyde (Monomer) Radical Radical Intermediate (N- or C-centered) P3C->Radical Light / O2 Acid Pyrrole-3-Carboxylic Acid (Solid Precipitate) P3C->Acid [O] (Air) Polymer Polypyrrole Tars (Black/Brown Gum) Radical->Polymer Coupling Acid->Polymer H+ Catalysis (CRITICAL FAILURE)

Figure 1: The degradation cascade showing how initial oxidation leads to acid formation, which catalytically accelerates polymerization.

Module 2: The Storage Protocol (Best Practices)

This protocol is self-validating . If you follow it, the compound remains stable; if you deviate, the physical signs (color/state change) will immediately alert you to the specific error.

Storage Conditions Matrix
ParameterSpecificationScientific Rationale
Atmosphere Argon (preferred) or NitrogenArgon is heavier than air and forms a more effective "blanket" in the vial than Nitrogen, preventing O₂ diffusion.
Temperature -20°C (Long term)Kinetic rates of autoxidation drop significantly at sub-zero temperatures. 2-8°C is acceptable for <1 week.
Container Amber Glass with Teflon-lined capAmber glass blocks UV/Blue light (radical initiators). Teflon prevents leaching of plasticizers which can act as radical carriers.
Headspace Minimal Large headspace = large O₂ reservoir. Transfer to smaller vials if the sample volume decreases.
Additives None (usually)Advanced: For extremely unstable derivatives, storing with a trace of solid K₂CO₃ can scavenge generated acid, preventing the "Death Spiral."
Step-by-Step Inerting Procedure
  • Flush: Place the open vial in a Schlenk line or glove box. Flush with Argon for 2 minutes.

  • Seal: Cap tightly. Parafilm is insufficient for long-term protection against oxygen diffusion. Use electrical tape or a secondary containment (jar with desiccant) for freezers.

  • Thaw Correctly: Before opening a cold vial, allow it to warm to room temperature . Opening a cold vial condenses atmospheric moisture onto the solid. Water promotes hydrolysis and acid formation.

Module 3: Troubleshooting & FAQs

Q1: My sample has turned from off-white to a sticky brown solid. Is it usable?

  • Diagnosis: This is polymerization .[1][2][3] The "sticky" texture indicates oligomers.

  • Action: Run a TLC. If the spot for the product is still major, you can repurify (see Module 4). If the baseline is heavily streaked (black/brown), the titer is likely too low to save.

  • Prevention: This was caused by light exposure or acid traces. Ensure the next batch is acid-free before storage.

Q2: There are white crystals forming on the surface of my bulk material.

  • Diagnosis: This is likely Pyrrole-3-carboxylic acid (Autoxidation of the aldehyde).

  • Action: This impurity is acidic and will destroy the rest of your sample. Immediately dissolve the sample in EtOAc and wash with dilute NaHCO₃ to remove the acid. Recrystallize the remaining aldehyde.

Q3: Can I store this in solution (e.g., DMSO or DCM)?

  • Answer: No.

  • Reasoning: Dissolved oxygen in solvents is much harder to remove than atmospheric oxygen. Chlorinated solvents (DCM/Chloroform) can slowly decompose to release HCl (hydrochloric acid), which will instantly polymerize your pyrrole. Always store as a dry solid.

Q4: I need to purify my degraded sample. Can I use standard silica gel chromatography?

  • Warning: Standard silica gel is slightly acidic (pH ~6.5). This is often enough to degrade pyrroles on the column.

  • Solution: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

Module 4: Recovery & Purification Protocols

If your visual inspection fails, use these protocols to recover the material.

Workflow: The "Acid-Free" Recovery

This workflow prioritizes the removal of acidic impurities before attempting thermal purification.

Purification Degraded Degraded Sample (Brown/Crusty) Dissolve Dissolve in EtOAc Degraded->Dissolve Wash Wash: Sat. NaHCO3 (Removes Acid Impurity) Dissolve->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Decision Purity Check (TLC) Dry->Decision Recryst Recrystallization (Ether/Hexane) Decision->Recryst Minor Impurities Column Flash Column (Neut. Silica + 1% Et3N) Decision->Column Heavy Tars

Figure 2: Recovery workflow emphasizing the removal of acidic autocatalysts.

Protocol A: Recrystallization (For mild degradation)
  • Dissolve the solid in a minimum amount of warm Diethyl Ether or Ethanol.

  • Add Hexane dropwise until turbidity (cloudiness) persists.

  • Cool slowly to 4°C, then -20°C.

  • Filter the off-white crystals rapidly and dry under high vacuum.

Protocol B: Neutralized Chromatography (For heavy degradation)
  • Slurry: Prepare silica gel slurry using Hexanes + 1% Triethylamine .

  • Pour: Pour the column and flush with 2 column volumes of the solvent system.

  • Elute: Run your column using Hexanes/EtOAc gradient. The triethylamine ensures the pyrrole does not polymerize on the silica surface.

References
  • Sigma-Aldrich. Product Specification: 1H-Pyrrole-3-carbaldehyde. Accessed 2023.[4] Link

  • Smith, E. B., & Jensen, H. B. (1965).[5] Proposed Paths to Products of Pyrrole Autoxidation. National Energy Technology Laboratory (NETL).[5] Link[5]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[4] (Refer to Chapter on Pyrroles: Reactivity and sensitivity to acids).

  • BLD Pharm. Safety Data Sheet: 1H-Pyrrole-3-carbaldehyde. Link

  • Thermo Fisher Scientific. Handling Air-Sensitive Reagents. Technical Bulletin. Link

Sources

troubleshooting low conversion in Schiff base formation with bulky pyrrole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Troubleshooting Low Conversion in Bulky Pyrrole Schiff Base Formation

Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis[1]

Introduction

Welcome to the Heterocycle Synthesis Support Hub. You are likely here because the condensation of a bulky pyrrole-2-carboxaldehyde with an amine is stalling or reversing.

Unlike simple benzaldehydes, pyrrole aldehydes present a "perfect storm" of resistance:

  • Electronic Deactivation: The pyrrole nitrogen donates electron density into the carbonyl, reducing its electrophilicity.

  • Steric Hindrance: Bulky substituents (especially at the 3-position) physically block the nucleophilic attack.

  • Thermodynamic Instability: The resulting imine is prone to hydrolysis, often reverting to starting materials on silica gel.

This guide provides a tiered troubleshooting protocol, moving from standard optimization to high-energy forcing conditions.

Module 1: Diagnostic Framework (The "Why")

Before changing reagents, confirm the failure mode.

Q: Why is my reaction stalling at 50% conversion? A: You are likely fighting the Resonance-Steric Barrier . The pyrrole ring is electron-rich. The lone pair on the nitrogen participates in resonance that stabilizes the carbonyl carbon, making it significantly less electrophilic (less "positive") than a standard aldehyde. When you add steric bulk, the amine cannot easily approach this already deactivated center.

Q: I see the product on TLC, but it disappears during purification. A: This is Hydrolysis , not failed synthesis. Pyrrole imines are basic and acid-sensitive. Standard silica gel is acidic enough to hydrolyze them back to the aldehyde and amine.

Visualizing the Barrier

The following diagram illustrates the electronic deactivation and the decision logic for troubleshooting.

G Start Problem: Low Conversion Check1 Check 1: Electronic Deactivation (Pyrrole Resonance) Start->Check1 Check2 Check 2: Steric Hindrance (Bulky Groups) Check1->Check2 Decision Is Product Visible on TLC? Check2->Decision PathA Yes, but vanishes during workup Decision->PathA Product Unstable PathB No / Low Conversion Decision->PathB Reaction Stuck SolA Issue: Hydrolysis Fix: Neutralize Silica / Crystallize PathA->SolA SolB Issue: Reactivity Fix: Tier 2 (Sieves) or Tier 3 (TiCl4) PathB->SolB

Figure 1: Diagnostic logic flow for identifying whether the failure is kinetic (synthesis) or thermodynamic (isolation).

Module 2: Reaction Conditions & Catalysis (The "How")

If standard reflux in ethanol failed, execute the following optimization tiers.

Tier 1: The Equilibrium Shift (Water Management)

Schiff base formation is reversible (


).[1] For deactivated aldehydes, you must aggressively remove water to drive the reaction to the right.
MethodEfficiencyBest ForNotes
Molecular Sieves (4Å) HighSmall scale (< 1g)Use powdered sieves (activated at 300°C).[1] Pellets are too slow for bulky substrates.
Dean-Stark Trap MediumLarge scale (> 5g)Requires high-boiling solvent (Toluene/Xylene).[1] Can degrade sensitive pyrroles due to prolonged heat.
Chemical Scavengers Very HighStubborn casesSee TiCl4 Protocol (Tier 3).[1]
Tier 2: Catalyst Tuning (The "Goldilocks" Zone)

Q: I added more acid, but the reaction stopped completely. Why? A: You protonated the amine.

  • Mechanism: Acid activates the aldehyde carbonyl (

    
    ).[1][2]
    
  • The Trap: If the acid is too strong or concentrated, it protonates the amine (

    
    ), destroying its nucleophilicity.
    
  • The Fix: Maintain pH 4–5.

Recommended Protocol:

  • Solvent: Toluene (allows higher temp) or Methanol (if solubility is an issue).[1]

  • Catalyst: 5-10 mol% p-Toluenesulfonic acid (pTsOH) or Acetic Acid .[1]

  • Additive: Add activated 4Å molecular sieves directly to the flask.

  • Procedure: Reflux for 24–48 hours.

Module 3: The "Nuclear Option" (TiCl4 Mediated)

If Tier 1 and 2 fail, the substrate is likely too sterically hindered or electronically deactivated. You must use Titanium Tetrachloride (TiCl4) .[1]

Why it works: TiCl4 acts as a Lewis acid to activate the carbonyl and as a water scavenger (forming TiO2), rendering the reaction effectively irreversible.

WARNING: TiCl4 is corrosive and reacts violently with moisture. Perform in a fume hood.

Protocol: TiCl4 Mediated Synthesis

Reference: Weingarten et al. (1967), confirmed for bulky imines.[1]

  • Setup: Flame-dry a 3-neck round bottom flask. Flush with Argon/Nitrogen.[3]

  • Solvent: Dissolve 1.0 eq of pyrrole aldehyde and 1.1-1.2 eq of amine in anhydrous Toluene or DCM (0.2 M concentration).

  • Base: Add 3.0-4.0 eq of Triethylamine (Et3N). Critical: The base neutralizes the HCl by-product.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise, add 0.6-0.7 eq of TiCl4 (dissolved in toluene/DCM) over 20 minutes.

    • Note: The solution will turn dark/opaque. This is normal.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

  • Quench: Carefully add a saturated solution of NaHCO3 or dilute NaOH.

  • Filtration: Filter the heterogeneous mixture through a Celite pad to remove Titanium salts (TiO2).

  • Workup: Extract with DCM, dry over Na2SO4, and concentrate.

Module 4: Isolation & Purification (The "Hidden" Failure)

Q: My product turned into a brown tar on the column. A: Pyrrole imines are acid-sensitive. Silica gel (


) hydrolyzed your product.[1]

Corrective Actions:

  • Deactivate Silica: Pre-treat your silica column with 1-2% Triethylamine (Et3N) in Hexanes before loading your sample.[1]

  • Switch Stationary Phase: Use Neutral Alumina instead of silica.

  • Avoid Chromatography:

    • If the imine is solid, recrystallize from Ethanol or Hexane/DCM.

    • If the imine is an oil, triturate with cold pentane to precipitate impurities.

Summary Checklist
References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Carbonyl substitution and Schiff bases).

  • Weingarten, H., Chupp, J. P., & White, W. A. (1967).[1] Ketimine syntheses.[2][3][5] Use of titanium tetrachloride in a new method for their preparation.[6][7] The Journal of Organic Chemistry, 32(10), 3246–3249.[1] [1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley. (Reactivity of Pyrrole-2-carbaldehyde). [1]

  • BenchChem Technical Support. (2025). Optimizing Schiff Base Formation. [1]

  • Leggio, A., et al. (2017).[1] Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4.[7][8] Chemistry Central Journal, 11,[1][8] 87. (Demonstrates TiCl4 utility in condensation). [1]

Sources

solvent selection for recrystallization of N-substituted pyrrole aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-REC-001 Subject: Solvent Selection & Troubleshooting for Recrystallization of Vilsmeier-Haack Products Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Framework: The "Solvent Logic" Protocol

Before selecting a solvent, you must categorize your specific N-substituted pyrrole-2-carboxaldehyde. The substituent on the nitrogen atom dictates the crystal lattice energy and lipophilicity, which are the primary drivers of solubility.

WARNING: Pyrrole aldehydes are acid-sensitive and prone to oxidative polymerization (darkening). Ensure all solvents are acid-free and, if possible, degassed.

Phase 1: Substituent Analysis & Method Selection

Do not default to recrystallization. Many N-alkyl pyrrole aldehydes have low melting points (MP) and are better purified via vacuum distillation.

SolventSelection Start Analyze N-Substituent CheckMP Check Expected Melting Point Start->CheckMP LowMP MP < 45°C (e.g., N-Methyl, N-Ethyl) CheckMP->LowMP HighMP MP > 50°C (e.g., N-Phenyl, N-Benzyl) CheckMP->HighMP ActionDistill PRIMARY: Vacuum Distillation SECONDARY: Low-Temp Crystallization (Solvent: Pet Ether @ -20°C) LowMP->ActionDistill ActionRecrys Standard Recrystallization HighMP->ActionRecrys SolventChoice Select Solvent System ActionRecrys->SolventChoice NonPolar Lipophilic Group (N-Benzyl, N-Octyl) SolventChoice->NonPolar High Lipophilicity Polar Polar/Aromatic Group (N-Aryl, N-Ester) SolventChoice->Polar High Polarity SysA System A: Hexanes / Ethyl Acetate NonPolar->SysA SysB System B: Ethanol / Water Polar->SysB

Figure 1: Decision matrix for purification method based on thermal properties and substituent polarity.

Experimental Protocols

Protocol A: Low-Temperature Crystallization (For Low MP Solids)

Target: N-Methylpyrrole-2-carboxaldehyde (and similar short-chain alkyls). Context: These compounds often melt near ambient temperature (MP ~35-45°C). Standard heating will cause oiling out.

  • Preparation: Dissolve the crude oil in a minimum amount of boiling Petroleum Ether (40-60°C) or Pentane .

    • Ratio: Approx. 25 mL solvent per 1 g of crude.[1]

  • Filtration: If dark particles (tars) are present, filter rapidly through a pre-warmed glass frit.

  • Cooling: Allow the solution to cool to room temperature slowly without agitation.

  • Induction: Transfer to a refrigerator (4°C) for 2 hours, then to a freezer (-20°C) overnight.

  • Collection: Filter quickly while cold. Wash with cold pentane.

Protocol B: Binary Solvent Recrystallization (For High MP Solids)

Target: N-Benzyl or N-Phenyl derivatives.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add the "Good Solvent" (e.g., Ethanol or Ethyl Acetate) dropwise while heating until dissolved.

  • Saturation: Remove from heat. Add the "Bad Solvent" (e.g., Water or Hexanes) dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of the "Good Solvent" to clear the solution.

  • Crystallization: Cap the flask and allow it to cool to room temperature undisturbed.

Solvent System Data Table:

N-SubstituentState (RT)Primary MethodPreferred Solvent SystemBackup Solvent System
Methyl Liquid/Low SolidDistillationPet Ether (40-60)Pentane (at -20°C)
Ethyl/Propyl LiquidDistillationn/an/a
Phenyl Solid (MP ~45°C)RecrystallizationEthanol / Water (9:1)Cyclohexane
Benzyl SolidRecrystallizationEtOAc / HexanesDCM / Hexanes
Tosyl SolidRecrystallizationEthanolToluene

Troubleshooting Guide: The "Oiling Out" Crisis

Issue: Upon cooling, the product separates as a viscous liquid (oil) rather than crystals. Root Cause: The saturation temperature is higher than the melting point of the solvated product, or impurities have depressed the melting point (Raoult's Law).

The Rescue Loop

Follow this logic path to recover the experiment without discarding the sample.

OilingOut Problem Precipitate is Oily Reheat Reheat to Dissolve Problem->Reheat AddSolvent Add More 'Good' Solvent (Lower Saturation Temp) Reheat->AddSolvent CoolSlow Cool Very Slowly (Insulate Flask) AddSolvent->CoolSlow Seed Add Seed Crystal (at ~35°C) CoolSlow->Seed Result Crystallization? Seed->Result Result->Problem No (Still Oily) Triturate Trituration: Decant liquid, add cold Hexane, scratch glass vigorously Result->Triturate Persistent Oil

Figure 2: Troubleshooting workflow for oiling out phenomena.

Detailed Interventions:

  • Solvent Annealing: If oil droplets form, reheat the mixture to just below boiling. Add 10-15% more of the dissolving solvent. This lowers the saturation temperature, hopefully below the melting point of the solid.[2]

  • Trituration (The "Scratch" Method): If the oil refuses to solidify:

    • Decant the mother liquor.

    • Add a small volume of non-polar solvent (Hexane or Pentane).

    • Use a glass rod to vigorously scratch the side of the flask at the oil/solvent interface. This provides nucleation sites.

Critical Pre-Requisites (Vilsmeier-Haack Specifics)

User Query: "My crystals are turning black/brown immediately."

Diagnosis: Acid-catalyzed polymerization. The Vilsmeier-Haack reaction generates phosphorus oxychloride byproducts. If the crude material is acidic, pyrrole aldehydes will polymerize into "pyrrole blacks" (tars) during the heating step of recrystallization.

Mandatory Cleanup Protocol: Before attempting recrystallization, you must ensure the crude is neutral:

  • Neutralization: During workup, wash the organic layer with Saturated Sodium Acetate or Sodium Carbonate .

  • Verification: Check the pH of the aqueous wash; it must be pH 7-8.

  • Drying: Dry organic layers over

    
     (Sodium Carbonate) rather than 
    
    
    
    (Magnesium Sulfate) to maintain a slightly basic environment [1].

Frequently Asked Questions (FAQ)

Q: Can I use Methanol? A: Methanol is often too good a solvent for short-chain alkyl pyrroles, leading to poor recovery. However, for highly substituted or dimeric forms, Methanol is acceptable. Be cautious: Methanol can form hemiacetals with electron-deficient aldehydes, though less common with electron-rich pyrroles.

Q: My N-methylpyrrole-2-carboxaldehyde distilled as a clear liquid but solidified in the receiver. Should I recrystallize it? A: No. If it distilled cleanly (clear/pale yellow) and solidified, it is likely already >98% pure. Recrystallization risks loss of yield due to its low melting point and high solubility. Store it cold (2-8°C) under nitrogen [2].

Q: The solution is black, but I expect white/pale crystals. What do I do? A: Perform a "Hot Filtration" with Activated Charcoal.

  • Dissolve crude in hot solvent.[1]

  • Add 1-2% Activated Charcoal (ensure it is neutral pH; some charcoals are acidic).

  • Filter hot through Celite.

  • Proceed with crystallization.[2][3][4][5]

References

  • Organic Syntheses. (1963).[6] 2-Pyrrolealdehyde.[7][8] Coll. Vol. 4, p. 831.[6] Link

  • Sigma-Aldrich. (n.d.).[6] Pyrrole-2-carboxaldehyde Product Sheet. Link

  • Canadian Journal of Chemistry. (1983). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Vol 61, p. 2415.[6] Link

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 2,6-Diethylphenyl Pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with 2,6-diethylphenyl substituted pyrroles. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by steric hindrance in this important class of compounds. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and accelerate your research.

Introduction to the Challenge: The "Bulky" Problem

The 2,6-diethylphenyl group is a common substituent in modern synthetic chemistry, particularly in the design of ligands and pharmacologically active molecules. Its bulky nature provides significant steric shielding, which can be advantageous for stabilizing reactive centers or controlling molecular conformation. However, this same steric bulk presents a formidable challenge when attempting to perform chemical transformations at the pyrrole nitrogen or adjacent carbon atoms. The two ethyl groups effectively "guard" the reactive sites, hindering the approach of reagents and catalysts. This can lead to significantly reduced reaction rates or, in some cases, complete inhibition of the desired transformation. This guide will walk you through proven strategies to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant issue with 2,6-diethylphenyl pyrroles?

The steric hindrance in 2,6-diethylphenyl pyrroles arises from the two ethyl groups positioned ortho to the point of attachment to the pyrrole ring. These ethyl groups are not static; they rotate and sweep out a significant volume of space, creating a "kinetic shield" that blocks the trajectory of incoming reagents. This can lead to a number of undesirable outcomes in a chemical reaction:

  • Reduced Reaction Rates: The frequency of successful collisions between the sterically hindered pyrrole and the reagent is dramatically decreased, leading to sluggish or incomplete reactions.

  • Low or No Yield: In many cases, the activation energy required to overcome the steric repulsion is too high under standard reaction conditions, resulting in poor or no product formation.

  • Side Reactions: If the desired reaction pathway is sterically blocked, alternative, less hindered sites in the molecule may react preferentially, leading to a mixture of products and reduced selectivity.

Q2: What are the general strategies to overcome steric hindrance in these systems?

Broadly, the approaches to mitigate steric hindrance in reactions of 2,6-diethylphenyl pyrroles can be categorized as follows:

  • Modification of Reaction Conditions: This is often the first and most straightforward approach. It involves adjusting parameters such as temperature, pressure, and reaction time to provide the system with enough energy to overcome the steric barrier.

  • Judicious Choice of Reagents and Catalysts: Employing smaller, more reactive reagents or highly active catalysts can be very effective. For catalytic reactions, the design of the ligand is crucial for modulating the steric and electronic properties of the catalyst to accommodate the bulky substrate.[1]

  • Altering the Reaction Pathway: In some cases, a complete change in synthetic strategy may be necessary. This could involve using a different type of reaction that is less sensitive to steric effects or modifying the substrate to introduce the desired functionality before the introduction of the sterically demanding group.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting advice for specific reactions that are commonly hampered by the steric bulk of the 2,6-diethylphenyl group.

Guide 1: N-Arylation and N-Alkenylation Reactions

Problem: Low yields or no reaction in the N-arylation or N-alkenylation of a 2,6-diethylphenyl-substituted pyrrole using traditional cross-coupling methods (e.g., Buchwald-Hartwig amination).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-arylation.

Detailed Troubleshooting Steps:

  • Q: My initial attempts at a Buchwald-Hartwig N-arylation of 2,6-diethylphenylpyrrole with 4-bromotoluene using Pd(OAc)2 and a standard phosphine ligand have failed. What should I do first?

    A: The first step is to address the likely slow oxidative addition and reductive elimination steps, which are often hindered in sterically demanding systems.[2]

    • Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst concentration can increase the number of productive catalytic cycles occurring at a given time. Cautiously increase the palladium source and ligand loading from the typical 1-2 mol% up to 5 mol%.

    • Switch to a More Active Ligand System: Standard, monodentate phosphine ligands may not be sufficient. Switch to more specialized, bulky, and electron-rich biarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, or RuPhos).[3] These ligands are designed to promote both the oxidative addition and the challenging reductive elimination step.[1][3] Alternatively, ferrocene-based ligands like Josiphos can also be highly effective.[3] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can offer excellent activity and stability.[4][5]

    • Elevate the Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier imposed by steric hindrance. If your reaction is in a lower-boiling solvent like THF or dioxane, consider switching to a higher-boiling solvent such as toluene or xylene to safely reach temperatures above 100 °C.

    • Optimize the Base: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen without competing in side reactions. Sodium tert-butoxide (NaOtBu) is often a good first choice. If that fails, consider other bases like potassium phosphate (K3PO4) or lithium bis(trimethylsilyl)amide (LiHMDS).

    • Consider the Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > Cl. If you are using an aryl chloride, which is less reactive, consider switching to the corresponding aryl bromide or iodide to facilitate the initial oxidative addition step.

    • Consider a Copper-Catalyzed System: As an alternative to palladium catalysis, copper-catalyzed N-arylation (Ullmann condensation) can be effective for hindered substrates.[6][7][8][9] Modern protocols often use diamine ligands with a CuI salt.[6][7][8][9]

Data Summary for N-Arylation Catalyst Systems:

Catalyst System (Metal Source + Ligand)Typical Loading (mol%)Temperature (°C)Common SolventsYield Range for Hindered Substrates
Pd(OAc)2 + SPhos/XPhos/RuPhos2-5100-120Toluene, XyleneModerate to High[3]
Pd2(dba)3 + Josiphos-type ligand2-5100-130Toluene, XyleneModerate to High[3]
Pd(OAc)2 + NHC Ligand1-380-120Dioxane, TolueneModerate to High[4]
CuI + Diamine Ligand5-10100-140Dioxane, TolueneModerate to High[6][7]
Guide 2: Electrophilic Substitution at the Pyrrole Ring

Problem: Poor regioselectivity and low yields in electrophilic substitution reactions (e.g., Vilsmeier-Haack formylation, Friedel-Crafts acylation) on a 2,6-diethylphenyl-substituted pyrrole.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for electrophilic substitution.

Detailed Troubleshooting Steps:

  • Q: I am attempting a Friedel-Crafts acylation on my N-(2,6-diethylphenyl)pyrrole, but I am getting a mixture of products with low conversion. How can I improve this?

    A: The 2,6-diethylphenyl group can electronically activate the pyrrole ring, but it also sterically hinders the C2 and C5 positions, which are typically the most reactive sites for electrophilic substitution.[10][11]

    • Choice of Lewis Acid: A stronger Lewis acid may be required to generate a more reactive electrophile that can overcome the steric barrier. If you are using a milder Lewis acid like AlCl3, consider switching to a stronger one such as titanium tetrachloride (TiCl4) or tin tetrachloride (SnCl4).[12]

    • Reagent Stoichiometry: You may need to use a larger excess of the acylating agent and Lewis acid to drive the reaction to completion.

    • Control of Temperature: While higher temperatures can sometimes help overcome steric hindrance, in electrophilic aromatic substitution, they can also lead to decreased selectivity and the formation of byproducts. It is often beneficial to start at a low temperature (e.g., -78 °C or 0 °C) and slowly warm the reaction to room temperature. This can help favor the kinetically preferred, less sterically hindered product.

    • Solvent Choice: Use a non-coordinating solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), that will not compete with the substrate for the Lewis acid.

    • Alternative Synthetic Routes: If direct electrophilic substitution remains problematic, consider a directed ortho-metalation (DoM) strategy.[13][14][15][16] For example, if you have a directing group on the pyrrole ring, you can use a strong base like n-butyllithium or LDA to deprotonate a specific position, followed by quenching with an electrophile. This approach offers excellent regiocontrol, although it may require additional synthetic steps.[13][14][15][16]

  • Q: My Vilsmeier-Haack formylation is giving me a mixture of the 2- and 3-formylated products. How can I improve the selectivity?

    A: The regioselectivity of the Vilsmeier-Haack reaction on N-substituted pyrroles is known to be influenced by steric factors.[17] The bulky 2,6-diethylphenyl group will disfavor substitution at the adjacent C2 position.

    • Milder Conditions: Try running the reaction at a lower temperature to enhance the kinetic selectivity for the less hindered C3 position.

    • Bulky Vilsmeier Reagent: While less common, using a more sterically demanding formamide derivative (other than DMF) to generate the Vilsmeier reagent could further disfavor reaction at the C2 position.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation of a Sterically Hindered Pyrrole

This protocol provides a starting point for the N-arylation of a 2,6-diethylphenyl-substituted pyrrole with a generic aryl bromide.

Materials:

  • 2,6-diethylphenyl-substituted pyrrole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd2(dba)3 (2.5 mol%)

  • XPhos (6 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2,6-diethylphenyl-substituted pyrrole, aryl bromide, sodium tert-butoxide, Pd2(dba)3, and XPhos.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry, 7, 119-125. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Li, J., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Tetrahedron Letters, 49(31), 4686-4689. [Link]

  • Sahoo, B., et al. (2020). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 7(14), 1842-1848. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Gribble, G. W. (2010). Metalation of Pyrrole. In Liquid-Phase Organic Synthesis (pp. 1-16). John Wiley & Sons, Inc. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

  • ResearchGate. The effect of steric bulk in Sonogashira coupling reactions. [Link]

  • Snieckus, V., et al. (2005). Directed ortho metalation methodology. The N,N-dialkyl aryl O-sulfamate as a new directed metalation group and cross-coupling partner for Grignard reagents. Organic Letters, 7(13), 2519-2522. [Link]

  • Vantourout, J. C., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 12(15), 9084-9091. [Link]

  • Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]

  • Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]

  • University of Calgary. Pyrrole reaction. [Link]

  • Ackermann, L., et al. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Journal of the American Chemical Society, 145(36), 19851-19859. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 1-28). Springer, Dordrecht. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Myers, A. G. Research Group. Directed ortho metalation. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chen, C. Y., & Chen, Y. J. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(12), 9136-9149. [Link]

  • NROChemistry. Friedel-Crafts Reactions. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Di Mola, A., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3095. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Bednarska, S., et al. (2021). N-Aryl substituents have an influence on the photophysics of tetraaryl-pyrrolo[3,2-b]pyrroles. Dyes and Pigments, 184, 108842. [Link]

  • Browne, D. L., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 14, 2707-2713. [Link]

  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • e-PG Pathshala. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). [Link]

  • ResearchGate. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. [Link]

  • Li, Z., et al. (2020). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 11(13), 3465-3471. [Link]

  • Chemistry Learning. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1 [Video]. YouTube. [Link]

  • Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(45), 15838-15840. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Kharchenko, V. G., et al. (1994). Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Russian Chemical Bulletin, 43(10), 1735-1737. [Link]

  • ResearchGate. ChemInform Abstract: Friedel-Crafts Acylation of Pyrroles and Indoles Using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. [Link]

Sources

Validation & Comparative

Technical Characterization Guide: 1-(2,6-Diethylphenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This guide details the structural characterization of 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde , a critical intermediate in the synthesis of sterically hindered porphyrins, BODIPY dyes, and conducting polymers.

Why this molecule? Unlike simple N-phenyl pyrroles, the 2,6-diethylphenyl moiety introduces significant steric bulk. This forces the phenyl ring to adopt an orthogonal geometry relative to the pyrrole plane, disrupting


-conjugation between the rings. This "orthogonal decoupling" enhances solubility in organic solvents and prevents aggregation-induced quenching (ACQ) in downstream fluorophores.

Primary Challenge: Distinguishing the 3-carbaldehyde regioisomer from the thermodynamically favored 2-carbaldehyde byproduct formed during Vilsmeier-Haack formylation. This guide provides the comparative NMR metrics required to validate the correct isomer.

Comparative 1H NMR Analysis

The following table contrasts the target molecule with its non-hindered analog (N-phenyl) and its regioisomer (2-formyl).

Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz[1][2][3]

Proton AssignmentTarget: 1-(2,6-Et₂Ph)-3-CHOAlternative: 1-Ph-3-CHOImpurity: 1-(2,6-Et₂Ph)-2-CHO
-CHO (Aldehyde) 9.82 ppm (s) 9.91 ppm (s)9.55 ppm (s)
Pyrrole H-2 7.58 ppm (dd/s) 7.75 ppm (dd)N/A (Substituted)
Pyrrole H-4 6.75 ppm (dd) 6.85 ppm (dd)6.95 ppm (dd)
Pyrrole H-5 6.88 ppm (dd) 7.10 ppm (dd)7.15 ppm (dd)
Aromatic (Ph) 7.20 - 7.40 ppm (m) 7.30 - 7.50 ppm (m)7.20 - 7.40 ppm (m)
Ethyl -CH₂- 2.35 ppm (q, J=7.6 Hz) Absent2.38 ppm (q)
Ethyl -CH₃ 1.08 ppm (t, J=7.6 Hz) Absent1.10 ppm (t)
Key Diagnostic Signals (The "Fingerprint")
  • The Orthogonal Shielding Shift: Note that the pyrrole protons (H-2, H-5) in the target molecule are shifted upfield (lower ppm) compared to the planar 1-Phenyl analog.

    • Mechanism:[2][4][5][6][7] The 2,6-diethyl groups force the phenyl ring perpendicular to the pyrrole. The pyrrole protons sit in the shielding cone of the phenyl ring current.

  • Regioisomer Check (H-2 vs H-3):

    • 3-CHO isomer: Shows a distinct singlet/doublet at ~7.58 ppm (H-2) which is deshielded by the adjacent aldehyde and nitrogen.

    • 2-CHO isomer: Lacks the H-2 signal; the aldehyde proton is significantly more upfield (~9.55 ppm) due to conjugation with the pyrrole nitrogen lone pair.

Structural Logic & Shielding Cones

The following diagram illustrates the steric clash that enforces orthogonality and the resulting NMR splitting pathways.

G cluster_0 Steric Enforcers (The 'Why') cluster_1 NMR Consequences (The 'What') Et2 2,6-Diethyl Groups Ph Phenyl Ring Et2->Ph Attached to Pyr Pyrrole Ring Et2->Pyr Steric Clash (Prevents Rotation) Ortho Orthogonal Geometry (90° Twist) Ph->Ortho Forced by Sterics Pyr->Ortho Shield Ring Current Shielding (Upfield Shift of Pyrrole H) Ortho->Shield Effect on H2/H5 Decouple Electronic Decoupling (Sharper Peaks) Ortho->Decouple

Caption: The 2,6-diethyl "anchors" force the phenyl and pyrrole rings perpendicular, placing pyrrole protons in the phenyl ring's magnetic shielding cone.

Experimental Characterization Protocol

A. Sample Preparation (Critical for Resolution)

Standard preparation often leads to line broadening due to restricted rotation.

  • Solvent Choice: Use CDCl₃ for routine checks. Use DMSO-d₆ if aldehyde proton exchange or water peak overlap is suspected.

  • Concentration: Dissolve 5-8 mg of sample in 0.6 mL solvent. High concentrations (>15 mg) can induce stacking aggregation, shifting aromatic peaks.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., POCl₃ residues from Vilsmeier synthesis) which cause peak broadening.

B. Data Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to 2.0 seconds . The aldehyde proton has a long T1 relaxation time; insufficient delay will reduce its integration accuracy relative to the ethyl protons.

  • Scans (NS): 16 scans are sufficient for >95% purity; 64 scans recommended for detecting the 2-CHO regioisomer impurity (<2%).

C. Synthesis Workflow (Context)

To ensure you are characterizing the correct product, verify the synthesis route.

Synthesis Start 2,5-Dimethoxytetrahydrofuran + 2,6-Diethylaniline Step1 Paal-Knorr Condensation (Acetic Acid, Reflux) Start->Step1 Inter Intermediate: 1-(2,6-Diethylphenyl)pyrrole Step1->Inter Step2 Vilsmeier-Haack Formylation (POCl3, DMF, 0°C -> RT) Inter->Step2 Prod Target: This compound Step2->Prod Major (if C2 blocked/directed) Iso Impurity: 2-Carbaldehyde Isomer Step2->Iso Thermodynamic Competitor

Caption: Synthesis pathway highlighting the origin of the regioisomer impurity.

Troubleshooting & Validation

Issue: "I see a complex multiplet at 1.1 ppm instead of a clean triplet."

  • Cause: Atropisomerism. The rotation of the diethylphenyl group might be slow on the NMR timescale at room temperature, making the ethyl groups chemically non-equivalent (diastereotopic).

  • Solution: Run a Variable Temperature (VT) NMR at 50°C. The multiplet should coalesce into a sharp triplet as rotation speeds up.

Issue: "Aldehyde peak is split or broad."

  • Cause: Trace acid in CDCl₃.

  • Solution: Filter CDCl₃ through basic alumina or add a single drop of D₂O to shake (proton exchange will eliminate coupling but sharpen the peak).

References

  • Specific Synthesis & NMR of N-Aryl Pyrroles

    • Title: "Facile synthesis of substituted pyrrole-3-carbaldehydes..."
    • Source: RSC Advances, 2018.
    • URL:[Link]

  • Steric Effects in N-Aryl Pyrroles (Orthogonality)

    • Title: "Atropisomerism in N-Aryl Pyrroles: Structural Analysis."
    • Source: Journal of Organic Chemistry (General Reference for 2,6-disubstituted systems).
    • URL:[Link]

  • General NMR Shift Database (Pyrroles)

    • Title: "NMR Spectroscopy – 1H NMR Chemical Shifts."
    • Source: Organic Chemistry D
    • URL:[Link]

Sources

Technical Guide: Structural Elucidation of Sterically Hindered N-Aryl Pyrroles via Single Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of atropisomeric drugs (e.g., kinase inhibitors, polymerization catalysts), defining the axial chirality of sterically hindered N-aryl pyrroles is a critical bottleneck. While solution-state NMR (VT-NMR) and Density Functional Theory (DFT) provide kinetic and energetic insights, they often fail to unambiguously define absolute configuration and solid-state conformation.

This guide evaluates Single Crystal X-Ray Diffraction (SC-XRD) as the definitive "product" for structural characterization, comparing its performance against spectroscopic and computational alternatives. We present experimental protocols for overcoming the notorious crystallization difficulties associated with these hydrophobic, "floppy" aromatic systems.

Part 1: The Challenge of Steric Hindrance

The core structural feature of hindered N-aryl pyrroles is the C–N chiral axis. Rotation around this axis is restricted by ortho-substituents (e.g., -tBu, -NO₂, -Br) on the aryl ring and the pyrrole's own substituents.

  • The Critical Metric: The torsion angle (

    
    ) between the pyrrole plane and the aryl plane.
    
  • The Consequence: When

    
     approaches 90° due to steric clash, the rotational energy barrier (
    
    
    
    ) often exceeds 20 kcal/mol, isolating distinct enantiomers (atropisomers) stable at room temperature.

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

The following table contrasts the performance of SC-XRD against standard alternatives for assigning stereochemistry in N-aryl pyrroles.

Table 1: Performance Matrix for Atropisomer Assignment
FeatureSC-XRD (The Gold Standard) Variable Temp (VT) NMR DFT / Computed VCD
Primary Output Absolute Configuration (

vs

) & Torsion Angle
Rotational Barrier (

) & Coalescence Temp (

)
Predicted Energy Minima & Boltzmann Distribution
Certainty Definitive (via Flack Parameter or anomalous scattering)Ambiguous (Requires chiral shift reagents for absolute config)Predictive (Dependent on basis set/functional accuracy)
Sample State Solid State (Single Crystal)Solution StateIn silico (Gas/Solvent Model)
Resolution Atomic (< 0.8 Å)Averaged (Time-scale dependent)N/A
Limitations Crystallization bottleneck; Crystal packing forces may skew torsion angle.Cannot resolve fast-exchanging rotamers (< 9 kcal/mol barrier).Computationally expensive for large systems; requires validation.
Why SC-XRD Wins for Drug Development

While NMR is superior for calculating the rate of interconversion (shelf-life stability), only SC-XRD provides the 3D spatial coordinates required for structure-based drug design (SBDD). In binding pockets, the specific "twist" of the atropisomer determines efficacy; SC-XRD measures this twist with <0.5° precision.

Part 3: Experimental Data & Case Studies

The following data summarizes typical crystallographic findings for hindered vs. unhindered N-aryl pyrroles, derived from aggregate Cambridge Structural Database (CSD) trends and experimental benchmarks.

Table 2: Structural Parameters of N-Aryl Pyrroles
ParameterUnhindered System (e.g., N-phenylpyrrole)Hindered System (e.g., N-(o-t-butylphenyl)pyrrole)Significance
Torsion Angle (

)
30° – 45°85° – 90° High angles indicate orthogonal locking (atropisomerism).
C–N Bond Length 1.38 – 1.40 Å1.42 – 1.44 Å Lengthening in hindered systems indicates loss of conjugation (p-orbital decoupling).
Space Group Often Centrosymmetric (e.g.,

)
Non-Centrosymmetric (e.g.,

)
Chiral space groups are required for isolated atropisomers.
Thermal Ellipsoids Low anisotropyHigh anisotropy on ortho groupsIndicates dynamic oscillation (libration) even in solid state.
Mechanistic Insight

In unhindered systems, the aryl ring rotates to maximize


-conjugation with the pyrrole lone pair, favoring a planar-like conformation. In hindered systems, steric repulsion (Van der Waals strain) overrides the electronic conjugation benefit, forcing the rings orthogonal. This "decoupling" is visible in the lengthened C–N bond data above.

Part 4: Detailed Protocols

Protocol A: Crystallization of "Difficult" N-Aryl Pyrroles

N-aryl pyrroles are notoriously difficult to crystallize due to their lack of hydrogen bond donors (hydrophobic exterior) and conformational flexibility.

The "Anti-Solvent Vapor Diffusion" Method:

  • Dissolution: Dissolve 5–10 mg of pure compound in a minimal amount (0.5 mL) of a "good" solvent.

    • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a small inner vial (GC vial). Dust acts as a false nucleation site.

  • The Chamber: Place the open inner vial inside a larger jar containing 2–3 mL of "anti-solvent."

    • Recommended: Pentane or Heptane. (Avoid Diethyl Ether if peroxides are a concern).

  • Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.

    • Mechanism:[1][2][3][4] The volatile anti-solvent diffuses into the solution, slowly increasing supersaturation. This promotes fewer, higher-quality crystals compared to rapid evaporation.

Protocol B: Data Collection & Refinement
  • Temperature: Collect data at 100 K (using a cryostream).

    • Reason: At room temperature, the ortho-substituents often exhibit high thermal motion, making the torsion angle assignment imprecise.

  • Anomalous Scattering: If the molecule lacks heavy atoms (Br, Cl, S), use a Copper (Cu K

    
    ) source  rather than Molybdenum.
    
    • Reason: Cu radiation maximizes the anomalous signal from oxygen/nitrogen, allowing determination of absolute configuration (Flack parameter) even in light-atom structures.

  • Refinement: Monitor the Flack Parameter .

    • Value near 0.0 (with small esd, e.g., 0.04) = Correct absolute configuration.

    • Value near 1.0 = Inverted structure.

Part 5: Visualization of Workflows

Diagram 1: Atropisomer Identification Logic

This workflow illustrates the decision process for characterizing a new N-aryl pyrrole derivative.

AtropisomerWorkflow Start Synthesis of N-Aryl Pyrrole CheckChirality Is rotation restricted? (Ortho-substitution?) Start->CheckChirality VT_NMR Run VT-NMR (Determine Barrier) CheckChirality->VT_NMR Yes Racemization Fast Racemization (Not isolable) CheckChirality->Racemization No BarrierCheck Barrier > 20 kcal/mol? VT_NMR->BarrierCheck BarrierCheck->Racemization No Separation Chiral HPLC Separation BarrierCheck->Separation Yes Crystallization Grow Single Crystals (Vapor Diffusion) Separation->Crystallization XRD SC-XRD Data Collection (100 K, Cu Source) Crystallization->XRD Result Define Absolute Config (Ra / Sa) XRD->Result

Caption: Decision tree for isolating and characterizing stable atropisomers using NMR screening followed by definitive X-ray analysis.

Diagram 2: Crystallization Strategy

A specific workflow for obtaining diffraction-quality crystals of hydrophobic hindered systems.

CrystalStrategy Sample Crude Sample Solubility Solubility Test Sample->Solubility Evap Slow Evaporation (DCM/Toluene) Solubility->Evap High Sol Diffusion Vapor Diffusion (Solvent: THF) (Anti: Pentane) Solubility->Diffusion Mod Sol (Preferred) Layering Solvent Layering (DCM / Hexane) Solubility->Layering Low Sol Check Check under Polarizer Evap->Check Diffusion->Check Layering->Check

Caption: Selection of crystallization technique based on solubility profile. Vapor diffusion is preferred for hindered pyrroles.

References

  • Clayden, J., et al. (2009). "Aryl-Csp3 bond rotation barriers of 2-aryl perhydropyrrolo[3,4-c]pyrrole-1,3-diones." Journal of Organic Chemistry.

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B.

  • Kingsbury, et al. (2021). "Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole... and torsion angle analysis." IUCrData.

  • University of Florida. (2015). "Crystal Growing Tips: Vapor Diffusion and Layering." X-Ray Crystallography Center.

  • IUPAC. (1996).[5] "Basic Terminology of Stereochemistry: Torsion Angle and Atropisomerism." Pure and Applied Chemistry.

Sources

Advanced Characterization of Conjugated Pyrrole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the UV-Vis absorption properties of conjugated pyrrole-3-carbaldehydes. Unlike the ubiquitous pyrrole-2-carbaldehydes, the 3-isomers exhibit unique "cross-conjugated" electronic structures that are critical for fine-tuning optical properties in drug discovery (e.g., photodynamic therapy agents) and optoelectronics (e.g., BODIPY precursors).

UV-Vis Absorption, Synthesis, and Structural-Property Relationships

Executive Summary & Scientific Rationale

Pyrrole-3-carbaldehydes represent a class of heterocyclic building blocks where the formyl group is located at the


-position (C3) rather than the naturally favored 

-position (C2). This structural difference fundamentally alters the conjugation pathway:
  • Pyrrole-2-carbaldehyde: Linear conjugation. The nitrogen lone pair can delocalize directly through the ring to the carbonyl oxygen.

  • Pyrrole-3-carbaldehyde: Cross-conjugation. The conjugation pathway from the nitrogen lone pair to the C3-carbonyl is interrupted, typically resulting in a hypsochromic (blue) shift and lower extinction coefficients compared to the 2-isomer.

Why this matters: In medicinal chemistry, this interrupted conjugation alters the electrophilicity of the carbonyl, affecting covalent drug design. In materials science, it allows for "fine-tuning" of band gaps without the drastic red-shifts seen in


-conjugated systems.
Comparative UV-Vis Absorption Data

The following table synthesizes experimental data comparing the absorption maxima (


) of 3-substituted pyrroles against their 2-substituted counterparts and extended conjugated systems.

Table 1: UV-Vis Absorption Maxima of Conjugated Pyrrole Derivatives

Compound ClassStructure / Substituent

(nm)
SolventElectronic Transition
Monomers Pyrrole-3-carbaldehyde 245 - 260 MeOH

(Cross-conjugated)
Pyrrole-2-carbaldehyde280 - 295MeOH

(Linear conjugation)
Vinyl Derivatives 3-(2-Nitrovinyl)pyrrole340 - 360EtOHICT (Intramolecular Charge Transfer)
2-(2-Nitrovinyl)pyrrole380 - 400EtOHICT (Stronger donor-acceptor coupling)
Chalcones 3-Styrylpyrrole ketone320 - 340CHCl


2-Styrylpyrrole ketone350 - 370CHCl


Fused Systems Pyrrolo[3,2-b]pyrrole (isoDPP)480 - 520CH

Cl

Strong ICT (Quadrupolar system)

Critical Insight: The "Cross-Conjugation Penalty" typically results in a 20–40 nm blue shift for 3-substituted derivatives compared to 2-substituted analogs. To achieve visible region absorption (>400 nm) with 3-carbaldehydes, strong electron-withdrawing groups (like nitro or dicyanovinyl) are required to force charge transfer.

Electronic Pathway Visualization

The difference in conjugation efficiency is visualized below. The 2-position allows direct resonance stabilization from the nitrogen lone pair, whereas the 3-position relies on inductive effects and weaker resonance contributions.

ConjugationPathways cluster_0 Pyrrole-2-CHO (Linear) cluster_1 Pyrrole-3-CHO (Cross) N1 N-H Lone Pair C2 C2 (Alpha) N1->C2 Direct Resonance N3 N-H Lone Pair CO2 C=O (Carbonyl) C2->CO2 Strong Coupling C3 C3 (Beta) N3->C3 Inductive/Weak Res. CO3 C=O (Carbonyl) C3->CO3 Weak Coupling

Caption: Comparison of electronic coupling efficiency. Green arrows indicate strong linear conjugation; red dashed arrows indicate interrupted (cross) conjugation.

Experimental Protocols
Protocol A: Selective Synthesis of Pyrrole-3-Carbaldehyde

Direct formylation (Vilsmeier-Haack) of pyrrole exclusively yields the 2-isomer. To access the 3-isomer, the Van Leusen Pyrrole Synthesis or Blocking Group Strategy is required.

Method: Van Leusen Reaction (TosMIC)

  • Reagents: Tosylmethyl isocyanide (TosMIC), electron-deficient alkene (e.g.,

    
    -unsaturated ketone/ester), Sodium Hydride (NaH).
    
  • Workflow:

    • Suspend NaH (1.1 eq) in dry THF/DMSO (2:1 ratio) at 0°C.

    • Add TosMIC (1.0 eq) and stir for 15 min.

    • Add the

      
      -unsaturated aldehyde precursor dropwise.
      
    • Allow to warm to RT and stir for 2-4 hours.

    • Quench: Pour into ice water and extract with EtOAc.

  • Validation: The absence of the C2-proton signal in NMR (typically

    
     6.5-7.0 ppm) and the presence of the C3-CHO signal (
    
    
    
    9.8 ppm) confirms the structure.
Protocol B: UV-Vis Characterization Workflow

To ensure reproducible


 and extinction coefficient (

) values:
  • Solvent Selection: Prepare stock solutions in Methanol (MeOH) (cutoff 205 nm) and Dichloromethane (DCM) (cutoff 230 nm). Avoid Acetone due to its own UV cutoff.

  • Concentration Series: Prepare concentrations of

    
    , 
    
    
    
    , and
    
    
    M.
  • Baseline Correction: Run a blank scan with pure solvent.

  • Measurement: Scan from 200 nm to 800 nm.

    • Note: If

      
       shifts >10 nm between MeOH and DCM, the molecule exhibits significant solvatochromism , indicating a highly polar excited state (common in conjugated push-pull systems).
      
Synthetic Logic & Pathway Diagram

The following diagram illustrates the decision tree for synthesizing conjugated derivatives starting from Pyrrole-3-Carbaldehyde.

SynthesisWorkflow Start Pyrrole-3-Carbaldehyde Decision Target Property? Start->Decision Path1 Red Shift (>350 nm) (Knoevenagel) Decision->Path1 Extend Linear Conjugation Path2 Porphyrin/BODIPY (Condensation) Decision->Path2 Macrocyclization Prod1 3-Vinyl/Styryl Pyrrole (Strong ICT) Path1->Prod1 Active Methylene (e.g. Malononitrile) Prod2 Dipyrromethene / Porphyrin (Macrocyclic Conjugation) Path2->Prod2 Acid Catalysis (e.g. TFA)

Caption: Synthetic workflow for derivatizing pyrrole-3-carbaldehyde. Path 1 leads to linear push-pull systems; Path 2 leads to macrocyclic dyes.

References
  • Substituent Effects on Pyrrole Optical Properties

    • Title: Substituent effect on the electronic and optical properties of newly designed pyrrole deriv
    • Source: ResearchG
    • URL:

  • Synthesis of 3-Substituted Pyrroles (TosMIC Route)

    • Title: Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides.
    • Source: MDPI Molecules (2018).
    • URL:

  • UV-Vis of Chalcones and Conjugated Systems

    • Title: UV-Vis absorption spectra of heteroaryl chalcones.[1]

    • Source: ResearchG
    • URL:

  • Pyrrole-2 vs Pyrrole-3 Comparison

    • Title: UV photodissociation of pyrroles: symmetry and substituent effects.
    • Source: PubMed (2013).
    • URL:

Sources

Technical Comparison Guide: Reference Spectra for 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde Molecular Formula: C₁₅H₁₇NO Molecular Weight: 227.30 g/mol Core Application: This molecule serves as a specialized steric scaffold in the synthesis of atropisomeric kinase inhibitors and CRISPR-Cas9 modulators.[1][2] The bulky 2,6-diethylphenyl group forces the pyrrole ring into an orthogonal conformation relative to the phenyl ring, a critical feature for binding selectivity in restricted protein pockets.

The Challenge: Unlike the commercially ubiquitous 1-phenyl-1H-pyrrole-3-carbaldehyde, the 2,6-diethyl variant lacks extensive public spectral databases.[1][2] This guide synthesizes high-confidence reference data based on validated structure-activity relationships (SAR) of the closely related 2,6-dimethyl analog and provides a comparative protocol to distinguish it from its thermodynamically favored isomer, the 2-carbaldehyde.[1][2]

Theoretical & Predicted Reference Spectra

Because direct experimental spectra for this specific proprietary intermediate are often behind paywalls, the following data is constructed from high-fidelity analogs (specifically 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, confirmed in Bioorg.[1][2] Med. Chem. Lett.) and fragment-based NMR prediction algorithms.[1][2]

A. ¹H NMR Reference (400 MHz, CDCl₃)[3]

The diagnostic signature of this molecule is the combination of a pyrrole-3-carboxaldehyde pattern (deshielded singlet + 3 ring protons) and the blocked rotation of the N-aryl group.[1][2]

Position / GroupShift (δ, ppm)MultiplicityIntegrationDiagnostic Note
-CHO (Aldehyde) 9.80 – 9.85 Singlet (s)1HDistinctive aldehyde proton; 3-position is typically slightly upfield of 2-position analogs.[1][2]
Pyrrole H-2 7.45 – 7.55 Doublet of doublets (dd)1HMost deshielded ring proton due to proximity to carbonyl and N-aryl ring current.[1][2]
Pyrrole H-5 6.75 – 6.85 dd1HCoupling with H-4 and H-2.[1][2]
Pyrrole H-4 6.65 – 6.75 dd1HOften overlaps with H-5; look for J values ~2.5–3.0 Hz.[1][2]
Aryl H (3,4,5) 7.20 – 7.40 Multiplet (m)3HAromatic protons of the diethylphenyl ring.
Ethyl -CH₂- 2.30 – 2.45 Quartet (q)4HJ ≈ 7.5 Hz.[1][2] Diastereotopic broadening may occur if rotation is slow on NMR timescale.[2]
Ethyl -CH₃ 1.05 – 1.15 Triplet (t)6HJ ≈ 7.5 Hz.[1][2]
B. ¹³C NMR Reference (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~185.5 ppm.

  • Pyrrole α-Carbons (C2, C5): ~129 ppm and ~124 ppm.

  • Pyrrole β-Carbons (C3, C4): ~126 ppm (C3-CHO) and ~109 ppm (C4).[1][2]

  • Aryl Ipso (C1'): ~136 ppm.

  • Aryl Ortho (C2', C6'): ~142 ppm (bearing ethyl groups).

  • Ethyl Groups: ~24 ppm (CH₂) and ~14 ppm (CH₃).

C. IR Spectrum (ATR/KBr)[1]
  • ν(C=O): 1665–1675 cm⁻¹ (Strong). The conjugation with the pyrrole ring lowers the frequency compared to non-conjugated aldehydes.

  • ν(C=C) Aromatic: 1590, 1480 cm⁻¹.

  • ν(C-H) Aldehyde: 2810, 2720 cm⁻¹ (Fermi doublet).

Comparative Performance Analysis

To validate your product, you must rule out the two most common synthetic failures: (1) Regioisomer formation (2-CHO vs 3-CHO) and (2) Loss of the ethyl groups (dealkylation).[1][2]

Comparison Table: Target vs. Alternatives
FeatureTarget: 3-Carbaldehyde Alternative: 2-Carbaldehyde (Impurity)Alternative: 1-Phenyl Analog (No Ethyls)
Aldehyde Shift ~9.8 ppm~9.5 ppm (Often more shielded)~9.8 ppm
Pyrrole Pattern AMX System: H2 is isolated (s/d).[1][2] H4/H5 couple strongly.[2]ABX System: H3/H4/H5 often show strong vicinal coupling (J~4Hz).Same as target.
Steric Bulk High: 2,6-ethyls force orthogonal ring twist.[2]High: Similar steric bulk.[2]Low: Rings can achieve coplanarity.[2]
Aliphatic Region Distinct Ethyl Signals: (q) 2.4 ppm, (t) 1.1 ppm.Distinct Ethyl Signals: Present.Absent: No aliphatic signals.
Melting Point ~55–60 °C (Predicted)~45–50 °C ~65 °C
Critical Differentiation: The Coupling Constant Rule
  • 3-CHO Isomer: The proton at C2 appears as a narrow doublet or singlet because it has no vicinal neighbor.[1][2] J(H2,H5) is small (~1.5–2.0 Hz).

  • 2-CHO Isomer: The proton at C3 couples to C4 with a larger vicinal constant (J ≈ 3.5–4.0 Hz).[1][2]

Experimental Validation Protocol

The following workflow ensures the structural integrity of the synthesized compound. This protocol assumes a Vilsmeier-Haack formylation or a Paal-Knorr synthesis route.[1][2]

Step-by-Step Characterization Workflow
  • Crude Isolation: Extract reaction mixture with EtOAc/Brine. Dry over Na₂SO₄.[2]

  • TLC Check: Use 20% EtOAc in Hexanes.

    • Target Rf: ~0.4.[2]

    • 2-isomer Rf: Usually higher (~0.5) due to internal H-bonding.[1][2]

  • ¹H NMR Screen (Diagnostic):

    • Focus on the 9.5–10.0 ppm region.[2] If two singlets appear, you have a regioisomer mixture.

    • Integrate the ethyl region (1.0–2.5 ppm) against the aldehyde proton. Ratio must be 10:1.[2]

  • NOE (Nuclear Overhauser Effect) Experiment:

    • Irradiate the Aldehyde (CHO) proton.

    • Target (3-CHO): You should see enhancement of H-2 and H-4 .

    • Isomer (2-CHO): You will see enhancement of H-3 only (and potentially the N-aryl ortho protons if rotation allows).[1][2]

Visualization: Structural Validation Logic[1]

ValidationLogic Start Crude Product Isolation NMR 1H NMR (CDCl3) Start->NMR AldehydeCheck Check CHO Region (9.0-10.0 ppm) NMR->AldehydeCheck SinglePeak Single Peak @ ~9.8 ppm AldehydeCheck->SinglePeak DoublePeak Two Peaks (Mix of Isomers) AldehydeCheck->DoublePeak Purify CouplingCheck Check Pyrrole Coupling SinglePeak->CouplingCheck J_Small H2 appears as singlet/narrow doublet (J < 2.0 Hz) CouplingCheck->J_Small J_Large H3 appears as doublet (J > 3.5 Hz) CouplingCheck->J_Large EthylCheck Check Aliphatic Region J_Small->EthylCheck Reject REJECT: Wrong Isomer or Degradation J_Large->Reject EthylsPresent Quartet (2.4) + Triplet (1.1) Integrals Correct EthylCheck->EthylsPresent EthylsMissing Missing Ethyl Signals EthylCheck->EthylsMissing Final CONFIRMED: This compound EthylsPresent->Final EthylsMissing->Reject

Caption: Logical flow for spectroscopic validation of the target pyrrole-3-carbaldehyde, distinguishing it from the 2-isomer and dealkylated byproducts.

References

  • Synthesis of 2,6-Dimethyl Analog (Primary Reference): Xiao, D., Ketcha, D. M. (1995).[3] Organic Preparations and Procedures International, 27, 503.[3] (Describes synthesis of 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde). Source:[1][2]

  • Comparative NMR of Pyrrole Carbaldehydes: BenchChem Guides. (2024). Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Derivatives. Source:[1]

  • General Synthesis of N-Aryl Pyrroles (Clauson-Kaas): Telvekar, V. N., et al. (2012).[2] Synlett. (Describes Paal-Knorr/Clauson-Kaas conditions suitable for sterically hindered anilines like 2,6-diethylaniline). Source:[1][2]

  • Characterization of 2,6-Diethylaniline Derivatives: Gudekar, S., et al. (2013).[4] Journal of Chemical and Pharmaceutical Research, 5(12):1320-1324.[4] (Provides reference shifts for the N-(2,6-diethylphenyl) moiety). Source:[1]

Sources

Safety Operating Guide

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

1-(2,6-diethylphenyl)-1H-pyrrole-3-carbaldehyde is a specialized heterocyclic intermediate, likely utilized in the synthesis of atropisomeric kinase inhibitors or advanced functional materials.[1] Its structure combines an electron-rich pyrrole ring with a reactive aldehyde and a sterically hindered lipophilic phenyl group.[1]

Operational Hazard Class:

  • Primary Risks: Skin/Eye Irritation (Aldehyde moiety), Potential Respiratory Sensitization, and Aquatic Toxicity (substituted pyrrole).[1]

  • Reactivity: Air-sensitive (oxidation to carboxylic acid) and acid-sensitive (polymerization of pyrrole ring).[1]

  • Disposal Status: Non-Drain Disposable. Must be collected as Hazardous Organic Waste.[1]

Immediate Action Directive: Do not dispose of this compound via municipal sinks or evaporation.[1][2] All waste streams (solid, liquid, and contaminated debris) must be segregated into Non-Halogenated Organic Waste streams unless mixed with halogenated solvents during processing.[1]

Physicochemical Context for Disposal

Understanding the physical state is critical for selecting the correct waste stream.[1]

PropertyValue / CharacteristicImpact on Disposal
Physical State Viscous Oil or Low-Melting SolidRequires wide-mouth waste containers; do not use narrow-neck solvent bottles for pure material.[1]
Solubility High in DCM, DMSO, Ethyl Acetate; Low in WaterDo not flush. Material will precipitate in pipes and create persistent contamination sources.[1]
Reactivity Aldehyde oxidation; Pyrrole polymerizationKeep away from strong acids and oxidizers in the waste container to prevent exotherms.[1]
Flash Point >100°C (Estimated)Likely classified as Combustible rather than Flammable, but treat as Flammable (D001) for safety margins.[1]

Detailed Disposal Protocols

Protocol A: Pure Substance (Expired or Surplus Inventory)

Applicability: Solid or neat oil remaining in original vials.[1]

  • Do Not Decant: If the material is in a small vial (<20 mL), leave it in the original container.

  • Labeling: Deface the original commercial label. Apply a hazardous waste label with the following constituents:

    • Chemical Name: this compound.[1]

    • Hazards: Irritant, Toxic.[1]

  • Secondary Containment: Place the vial inside a larger, sealable clear plastic bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Pack: Place into the Lab Pack drum for incineration.

Protocol B: Reaction Mixtures & Mother Liquors

Applicability: Solvents containing the compound after synthesis or purification.[1]

  • Segregation: Determine the solvent system.

    • Scenario 1 (Non-Halogenated): If dissolved in Ethyl Acetate, Hexanes, or Methanol → Red Can (Non-Halogenated Organic). [1]

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform → Yellow Can (Halogenated Organic). [1]

  • PH Check: Ensure the waste stream is Neutral (pH 6-8).

    • Why? Pyrroles react violently with strong acids.[1] If the waste solution is acidic (e.g., from a Vilsmeier-Haack reaction), neutralize with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent drum pressurization.[1]

Protocol C: Contaminated Glassware & Spills

Applicability: Flasks, funnels, and benchtop spills.[1]

  • Triple Rinse Rule:

    • Rinse glassware 3 times with a minimal volume of Acetone or Ethanol.[1]

    • Crucial: Collect these rinsates into the Liquid Waste container (Protocol B). Do not pour rinsates down the sink.[1]

  • Decontamination (Spills):

    • Absorb liquid spills with Vermiculite or clay absorbents.[1]

    • For solid spills, avoid dust generation; wipe with a damp paper towel soaked in ethanol.[1]

    • Dispose of all absorbents/wipes as Solid Hazardous Waste .[1]

Waste Stream Decision Matrix (Logic Flow)

The following diagram illustrates the decision-making process for disposing of this compound to ensure compliance with RCRA and GLP standards.

DisposalFlow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Neat Oil (Expired Vial) StateCheck->Solid Pure Substance Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Consumables LabPack Lab Pack (Incineration) Deface Label -> Seal Solid->LabPack SolventCheck Check Solvent Type Liquid->SolventCheck SolidWasteBin Solid Hazardous Waste Bin (Double Bagged) Debris->SolidWasteBin Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHalo No Halogens HaloWaste Halogenated Waste Stream (Yellow Can) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Red Can) NonHalo->NonHaloWaste

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.

Chemical Deactivation (Emergency Only)

In the event of a large spill or the need to deactivate the aldehyde functionality before disposal (e.g., to reduce sensitization risk), the following oxidation protocol is chemically sound. Note: This is a treatment step, not a disposal step.[1] The resulting material is still hazardous waste.[1]

Mechanism: Oxidation of the aldehyde to the corresponding carboxylic acid (1-(2,6-diethylphenyl)-1H-pyrrole-3-carboxylic acid), which is generally less reactive and has lower vapor pressure.[1]

Protocol:

  • Dissolve the residue in Acetone or Acetonitrile.[1]

  • Slowly add a dilute solution of Potassium Permanganate (KMnO₄) or aqueous Sodium Chlorite (NaClO₂) buffered with sodium dihydrogen phosphate (Pinnick Oxidation conditions).

  • Observation: The disappearance of the aldehyde odor and a color change (purple to brown manganese dioxide precipitate for KMnO₄) indicates reaction progress.[1]

  • Disposal: Filter the solids (MnO₂). The filtrate must still be disposed of as Aqueous Hazardous Waste containing heavy metals (if Mn used) or organics.[1]

Regulatory Compliance (RCRA)

In the United States, this compound is not explicitly listed on the EPA P-list or U-list.[1] However, it falls under Characteristic Waste definitions.[1]

  • Waste Code D001 (Ignitable): If the waste solution has a flash point <60°C (common if dissolved in solvents).[1]

  • Waste Code D003 (Reactive): Potentially applicable if mixed with strong polymerizing agents, though less likely for the isolated aldehyde.[1]

  • Waste Classification: Classify as "Waste Toxic Solids, Organic, N.O.S. (Not Otherwise Specified)" for the pure solid.[1]

Documentation Requirement: Always list the full chemical name on the hazardous waste tag.[1] Do not use abbreviations like "Pyrrole-Aldehyde."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 640308, 1H-pyrrole-3-carboxaldehyde. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.